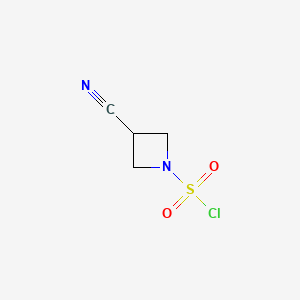
6-Fluoro-2,2'-bipyridine
Vue d'ensemble
Description
6-Fluoro-2,2’-bipyridine is a chemical compound with the CAS Number: 1223063-81-7. It has a molecular weight of 174.18 and its IUPAC name is 6-fluoro-2,2’-bipyridine . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Fluoro-2,2’-bipyridine is 1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Bipyridine and its Derivatives Bipyridine and its derivatives, including “6-Fluoro-2,2’-bipyridine”, are extensively used as fundamental components in various applications . Here are some of the fields where they are used:
-
Ligands in Transition-Metal Catalysis : Bipyridine derivatives serve as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which can decrease catalytic activity and yield in the reaction system .
-
Photosensitizers : Bipyridine derivatives are used as photosensitizers . The specifics of their application as photosensitizers, including the methods of application and the results obtained, are not detailed in the available resources.
-
Viologens : Bipyridine derivatives are used in the creation of viologens . The specifics of their use in this field, including the methods of application and the results obtained, are not detailed in the available resources.
-
Supramolecular Structures : Bipyridine derivatives are used in the creation of supramolecular structures . The specifics of their use in this field, including the methods of application and the results obtained, are not detailed in the available resources.
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVPRINSIVTMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729388 | |
| Record name | 6-Fluoro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,2'-bipyridine | |
CAS RN |
1223063-81-7 | |
| Record name | 6-Fluoro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594866.png)


![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)


![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)



![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)